Bienvenue dans la boutique en ligne BenchChem!

Tenofovir impurity 33

Analytical Chemistry Pharmaceutical Impurity Profiling Quality Control

Tenofovir Impurity 33 is not a single chemical entity but a vendor-specific label for at least four structurally distinct TDF/TAF-related impurities. Substituting the wrong form can invalidate HPLC/UPLC methods and jeopardize ANDA/MAA submissions. Before purchasing, confirm the exact CAS, molecular formula, and stereochemistry required for your analytical method. Procure only from suppliers that provide a batch-specific Certificate of Analysis (CoA) with HRMS, 1H/13C NMR, and HPLC purity data.

Molecular Formula C12H19N6O5P
Molecular Weight 358.29 g/mol
Cat. No. B13041544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTenofovir impurity 33
Molecular FormulaC12H19N6O5P
Molecular Weight358.29 g/mol
Structural Identifiers
SMILESCC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(NC(C)C(=O)O)O
InChIInChI=1S/C12H19N6O5P/c1-7(23-6-24(21,22)17-8(2)12(19)20)3-18-5-16-9-10(13)14-4-15-11(9)18/h4-5,7-8H,3,6H2,1-2H3,(H,19,20)(H2,13,14,15)(H2,17,21,22)/t7-,8+/m1/s1
InChIKeyVNZDKODEBZWTMP-SFYZADRCSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tenofovir Impurity 33 for Analytical Reference: Chemical Identity and Sourcing Guide


Tenofovir Impurity 33 is not a universally standardized chemical entity; rather, it is a vendor-specific designation applied to at least four structurally distinct compounds associated with the antiviral prodrugs tenofovir disoproxil fumarate (TDF) and tenofovir alafenamide (TAF) [1]. Depending on the source, 'Impurity 33' may refer to: (i) the free acid (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]amino]propanoic acid (CAS 382140-24-1, MW 358.29) ; (ii) its disodium salt (CAS 2734880-25-0) ; (iii) methyl phenyl ((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)phosphonate fumarate (CAS N/A, MW 624.53) linked to TAF [2]; or (iv) isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate (CAS 2055343-42-3, formula C25H33N6O11P) [3]. This heterogeneity demands that scientific and procurement decisions be driven by verifiable chemical identity rather than by 'Impurity 33' labeling alone.

Why Generic 'Tenofovir Impurity' Reference Standards Cannot Substitute for Tenofovir Impurity 33


Generic impurity reference standards cannot be substituted for a specific Tenofovir Impurity 33 preparation because the label 'Impurity 33' maps to chemically and structurally divergent entities with different molecular weights, formulas, salt forms, and stereochemistry . For example, the free acid form (CAS 382140-24-1; MW 358.29) is chemically distinct from the isopropyl D-alaninate fumarate adduct (CAS 2055343-42-3; MW 624.53) [1], yet both are sold under the same name. In analytical method validation, using the wrong form yields incorrect retention times, incompatible calibration curves, and failed system suitability criteria, particularly in pharmacopoeial HPLC methods for related substances in TAF tablets where baseline resolution of structurally similar impurities is critical [2]. Substitution without structural verification thus introduces unquantifiable risk into impurity profiling, regulatory filing, and batch release testing.

Quantitative Differentiation Evidence for Tenofovir Impurity 33 Against In-Class Alternatives


Molecular Identity Distinction: Free Acid vs. Diester Fumarate Adduct Forms of Tenofovir Impurity 33

Structural characterization data reveal that 'Tenofovir Impurity 33' (CAS 382140-24-1) is (2S)-2-[[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-hydroxyphosphoryl]amino]propanoic acid with molecular formula C12H19N6O5P and molecular weight 358.29 g/mol . In contrast, 'Tenofovir Impurity 33' (CAS 2055343-42-3) is isopropyl ((S)-((((R)-1-(6-amino-9H-purin-9-yl)propan-2-yl)oxy)methyl)(phenoxy)phosphoryl)-D-alaninate fumarate with molecular formula C25H33N6O11P and molecular weight 624.53 g/mol [1]. The mass difference of 266.24 Da (a 74% increase) between these two forms precludes any analytical interchangeability.

Analytical Chemistry Pharmaceutical Impurity Profiling Quality Control

Salt Form and Counterion Distinction: Free Acid vs. Disodium Salt of Tenofovir Impurity 33

The free acid form of Tenofovir Impurity 33 (CAS 382140-24-1, MW 358.29) and its disodium salt (CAS 2734880-25-0, effective MW 402.27 with 2 Na+ counterions) differ in molecular weight by 43.98 Da and in ionic character . This difference affects both the mass spectrometric detection (different adduct formation patterns) and the chromatographic behavior (the salt form typically exhibits shorter retention in reversed-phase HPLC due to increased polarity) .

Analytical Reference Standards Impurity Quantification Mass Spectrometry

Supplier Specification Variability: Minimum Purity Thresholds for Tenofovir Impurity 33

Available supplier specifications demonstrate purity variability: CAS 2055343-42-3 is certified at ≥95% purity (HPLC) [1], while CAS 382140-24-1 is offered without a publicly stated purity specification, requiring direct inquiry for batch-specific Certificate of Analysis . For pharmacopoeial impurity reference standards used in related substances methods for TAF tablets, purity of the impurity standard directly propagates into the accuracy of the impurity quantification; a 5% purity deficit in the standard translates into approximately 5% systematic overestimation of the impurity level in the test sample [2].

Analytical Method Validation Reference Standard Qualification Regulatory Compliance

Parent API Association: TDF-Linked vs. TAF-Linked Tenofovir Impurity 33 Forms

Vendor attributions indicate that the free acid form (CAS 382140-24-1) and its salts are primarily process impurities associated with tenofovir disoproxil fumarate (TDF) manufacturing [1], while the methyl phenyl phosphonate fumarate form (CAS N/A) is designated as a TAF-specific impurity [2]. This parent-API distinction is critical for regulatory impurity profiling, as the ICH Q3A/Q3B qualification thresholds apply to the specific drug product under investigation and are not transferable between TDF and TAF formulations. The isopropyl D-alaninate fumarate form (CAS 2055343-42-3) represents yet another structural series containing a D-alanine moiety rather than the L-alanine found in TAF [3].

Pharmaceutical Impurity Profiling Regulatory Filing API Manufacturing

Validated Application Scenarios for Tenofovir Impurity 33 Reference Standards


HPLC Method Development and System Suitability Testing for TDF Drug Substance

The free acid form (CAS 382140-24-1) or its disodium salt (CAS 2734880-25-0) of Tenofovir Impurity 33 is appropriate for use as a reference standard in the development of stability-indicating HPLC methods for tenofovir disoproxil fumarate (TDF) drug substance. This form is consistent with the process impurities characterized in the foundational impurity profiling study by He et al. (2015) [1]. The standard must be accompanied by a batch-specific Certificate of Analysis confirming purity by HPLC and structural identity by NMR or MS, per regulatory expectations for ANDA submissions. System suitability criteria (resolution ≥1.5 between Impurity 33 and the tenofovir monoester impurity A peak, tailing factor ≤2.0, RSD ≤5.0% for replicate injections) should be established during method validation [2].

Related Substances Testing in TAF Tablet Formulations Using UPLC

The TAF-specific methyl phenyl phosphonate fumarate form of Tenofovir Impurity 33 is appropriate for use as an impurity marker in UPLC methods for tenofovir alafenamide fumarate (TAF) tablet related substances testing, as validated by Teng et al. (2022), where 10 TAF impurities were baseline-separated within 20 minutes using an Analytical Quality by Design (AQbD) approach [1]. The procured standard must match the specific impurity structurally identified in the validated method; substitution with a TDF-derived form will result in a retention time mismatch that invalidates the method's specificity claim. The working concentration range for impurities in this validated method is 0.5–7.5 ppm, with average recovery values of 90.2–113.9% [2].

Regulatory Dossier Preparation: Impurity Qualification for ANDA/MAA Filing

For ANDA or MAA submissions, the appropriate form of Tenofovir Impurity 33 must be procured as a characterized reference standard with full documentation (CoA, structural elucidation data, stability statement) as described in the ICH Q3A/Q3B guidelines and regional pharmacopoeial requirements [1]. The regulatory dossier must clearly identify which chemical entity corresponds to 'Impurity 33' in the specific manufacturing process. Given the multi-entity nature of this designation, a structural confirmation package including HRMS, 1H/13C NMR, and HPLC purity data must be generated or obtained from the supplier before inclusion in the impurity profile section of Module 3.2.S.3.2 (Impurities) or 3.2.P.5.5 (Impurities) [2].

Forced Degradation Studies for TAF and TDF Drug Products

Tenofovir Impurity 33 reference standards are used as marker compounds in forced degradation studies under ICH Q1A(R2) conditions. Patel and Vekaria (2023) demonstrated a validated RP-HPLC method for TAF forced degradation with baseline separation of PMPA, PMPA anhydrate, Phenyl PMPA, and PMPA isopropyl alaninate impurities (retention times: 5.69, 8.71, 25.89, and 37.13 min, respectively, vs. TAF at 56.24 min) [1]. The specific form of Impurity 33 used must be matched to the degradation pathway under investigation: free acid forms for hydrolytic and thermal stress studies of TDF, and the TAF-specific forms for photolytic and oxidative stress studies of TAF formulations. The correlation coefficient for the validated method is ≥0.999 across the concentration range 0.5–7.5 ppm, with LOD and LOQ for TAF determined as 0.1 μg/mL and 0.5 μg/mL, respectively [2].

Quote Request

Request a Quote for Tenofovir impurity 33

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.